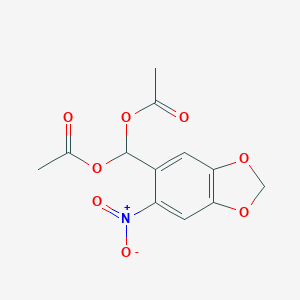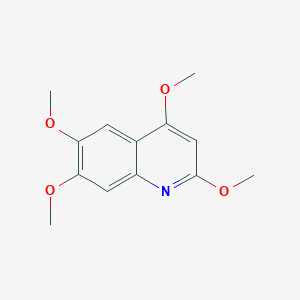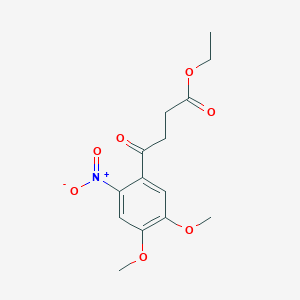![molecular formula C20H19Cl3N2O2 B289282 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B289282.png)
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first discovered in the late 1970s and has since been widely used in scientific research to study the mechanisms of neuronal excitotoxicity and neurodegeneration.
Mécanisme D'action
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By binding to the receptor's ion channel pore, 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide blocks the influx of calcium ions into the cell, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to induce a range of biochemical and physiological effects in animal models, including oxidative stress, inflammation, and alterations in neurotransmitter levels. It has also been shown to induce apoptosis, or programmed cell death, in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is that it is a potent and selective NMDA receptor antagonist, which allows researchers to specifically target this receptor and study its effects. However, one limitation is that 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide can induce neuronal damage and death, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research involving 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One area of interest is the role of NMDA receptors in synaptic plasticity and learning and memory. Another area of interest is the use of 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide as a tool for studying the mechanisms of neurodegenerative diseases and developing new therapies. Additionally, there is ongoing research into the development of new NMDA receptor antagonists that may have fewer side effects than 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves the reaction of 4-chloro-2-nitroaniline with 2-methyl-1-piperidinylmagnesium bromide to form N-(2-methyl-1-piperidinyl)-4-chloro-2-nitroaniline. This compound is then reduced with palladium on carbon in the presence of hydrogen gas to form N-(2-methyl-1-piperidinyl)-4-chloro-2-aminophenyl)nitrosoamine. Finally, this compound is reacted with 4-chlorobenzoyl chloride to form 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide.
Applications De Recherche Scientifique
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been widely used in scientific research to study the mechanisms of neuronal excitotoxicity and neurodegeneration. It has been used to induce neuronal damage in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C20H19Cl3N2O2 |
|---|---|
Poids moléculaire |
425.7 g/mol |
Nom IUPAC |
2,4-dichloro-N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H19Cl3N2O2/c1-12-4-2-3-9-25(12)20(27)16-10-13(21)6-8-18(16)24-19(26)15-7-5-14(22)11-17(15)23/h5-8,10-12H,2-4,9H2,1H3,(H,24,26) |
Clé InChI |
LLLBDOXMPZGALK-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)






![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)